Olamufloxacin

Catalog No.
S538009
CAS No.
167887-97-0
M.F
C20H23FN4O3
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olamufloxacin

CAS Number

167887-97-0

Product Name

Olamufloxacin

IUPAC Name

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H23FN4O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1

InChI Key

LEILBPMISZFZQK-GFCCVEGCSA-N

SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

solubility

Soluble in DMSO

Synonyms

Olamufloxacin; HSR 903; HSR-903; HSR903

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

Isomeric SMILES

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O

The exact mass of the compound Olamufloxacin is 386.1754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity

One research area focuses on Gram-negative bacteria, a significant concern due to the rise of antibiotic resistance. Studies have shown Olamufloxacin's efficacy against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae [].

Research also suggests Olamufloxacin's potential against atypical pathogens like Mycoplasma and Chlamydia, which cause respiratory and urogenital illnesses [].

Mechanism of Action

Similar to other fluoroquinolone antibiotics, Olamufloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and repair. By inhibiting them, Olamufloxacin disrupts bacterial growth and proliferation [].

Other Research Applications

Beyond its potential as an antibiotic, Olamufloxacin is being investigated for other applications:

  • Anticancer properties: Some studies suggest Olamufloxacin might have anti-tumor effects. Research has explored its ability to induce cell death in cancer cell lines []. However, further investigation is needed to understand its potential as an anti-cancer agent.

Olamufloxacin is a synthetic compound belonging to the fluoroquinolone class of antibiotics, which are characterized by their broad-spectrum antibacterial activity. It is primarily utilized in the treatment of bacterial infections due to its ability to inhibit bacterial DNA synthesis. The mechanism of action involves the inhibition of key bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria. Olamufloxacin is notable for its high bioavailability and rapid absorption when administered orally, making it an effective option for treating various infections.

As mentioned earlier, olamufloxacin acts by inhibiting bacterial DNA gyrase. This enzyme introduces negative supercoils into bacterial DNA, a crucial step for replication. Olamufloxacin binds to the gyrase enzyme, preventing it from functioning and ultimately halting bacterial growth [].

Limited information is available regarding the specific safety profile of olamufloxacin. Fluoroquinolone antibiotics in general can cause side effects such as gastrointestinal upset, nausea, and tendon problems [].

Involving Olamufloxacin relate to its interaction with bacterial enzymes. Upon administration, Olamufloxacin binds to the DNA gyrase enzyme, preventing the relaxation of supercoiled DNA, which is crucial for DNA replication. This binding leads to the stabilization of the enzyme-DNA complex, ultimately resulting in DNA strand breakage and bacterial cell death. Additionally, Olamufloxacin undergoes minimal metabolism in humans, with most of the drug excreted unchanged in urine.

Olamufloxacin exhibits potent antibacterial properties against a wide range of gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to penetrate bacterial cell walls and inhibit essential processes involved in DNA replication and repair. Studies have shown that Olamufloxacin has a lower minimum inhibitory concentration compared to some other fluoroquinolones, indicating greater potency against specific pathogens. Furthermore, it has demonstrated efficacy against resistant strains of bacteria, making it a valuable option in clinical settings.

The synthesis of Olamufloxacin typically involves several steps that include:

  • Formation of the Fluorinated Quinolone Core: This involves the introduction of a fluorine atom into the quinolone structure, enhancing its antibacterial activity.
  • Chiral Resolution: Since Olamufloxacin is a chiral molecule, methods such as asymmetric synthesis or resolution techniques are employed to obtain the desired enantiomer.
  • Functionalization: Additional functional groups are introduced to improve pharmacokinetic properties and enhance efficacy.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Olamufloxacin is primarily used as an antibiotic for treating various bacterial infections, including:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin infections
  • Gastrointestinal infections

Its broad-spectrum activity makes it suitable for empirical therapy in cases where the causative organism is unknown.

Interaction studies have shown that Olamufloxacin can interact with various drugs and substances, potentially affecting its efficacy and safety profile. Notable interactions include:

  • Antacids: Compounds containing magnesium or aluminum can reduce the absorption of Olamufloxacin.
  • Warfarin: Co-administration may increase the risk of bleeding due to Olamufloxacin's weak inhibition of cytochrome P450 enzymes.
  • Non-Steroidal Anti-Inflammatory Drugs: Concurrent use may increase the risk of central nervous system effects such as seizures.

These interactions necessitate careful monitoring when prescribing Olamufloxacin alongside other medications.

Olamufloxacin shares structural similarities with other fluoroquinolones but has unique properties that distinguish it from its counterparts. Below is a comparison with similar compounds:

Compound NameUnique FeaturesSpectrum of Activity
CiprofloxacinBroad-spectrum; effective against Pseudomonas aeruginosaPrimarily gram-negative bacteria
LevofloxacinEnhanced activity against gram-positive bacteriaEffective against both gram-positive and negative
MoxifloxacinGreater activity against anaerobesBroad-spectrum; includes atypical pathogens
OfloxacinOlder generation fluoroquinoloneEffective against a variety of pathogens
GatifloxacinEffective against respiratory pathogensBroad-spectrum; less commonly used now

Olamufloxacin's unique structural modifications contribute to its enhanced potency and reduced resistance profiles compared to these similar compounds.

The synthesis of olamufloxacin, a fluoroquinolone antibiotic with the molecular formula C₂₀H₂₃FN₄O₃ and molecular weight of 386.42 g/mol [1], involves several critical intermediate compounds that serve as building blocks for the final pharmaceutical product. The synthetic pathway typically begins with the formation of the quinolone carboxylic acid backbone, followed by the introduction of the characteristic spirocyclic pyrrolidine moiety that distinguishes olamufloxacin from other fluoroquinolone antibiotics [2] [3].

The primary intermediate compounds include substituted aniline derivatives, which serve as precursors for the quinolone ring system formation. These intermediates are typically prepared through established protocols such as the Gould-Jacobs reaction, which involves the thermal cyclization of aniline derivatives with diethyl ethoxymethylidenedimalonate [4]. The reaction proceeds through a ketene intermediate to form 4-hydroxy-3-ethoxycarbonylquinoline derivatives, which are subsequently hydrolyzed and decarboxylated to yield the basic quinolone framework [4].

Another crucial class of intermediates involves fluorinated benzoxazine derivatives. The synthesis of these compounds typically employs 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] [5] [6]benzoxazine-6-carboxylic acid as a key starting material [6] [7]. This intermediate undergoes nucleophilic substitution reactions with various amine derivatives to introduce the desired substituents at the C-7 position of the quinolone ring system.

The preparation of spirocyclic building blocks represents a particularly challenging aspect of olamufloxacin synthesis. These intermediates are typically synthesized through multi-step sequences involving cycloaddition reactions between electron-deficient exocyclic alkenes and in situ generated azomethine ylides [2] [3]. The methodology has been successfully applied to synthesize the central diamine core present in both sitafloxacin and olamufloxacin, demonstrating its utility in advanced fluoroquinolone synthesis.

Stereoselective Synthesis of the Spirocyclic Pyrrolidine Moiety

The stereoselective construction of the spirocyclic pyrrolidine fragment in olamufloxacin represents one of the most synthetically demanding aspects of the overall synthesis. This structural feature, characterized by a (7S)-7-amino-5-azaspiro[2.4]heptanyl moiety, contributes significantly to the compound's enhanced antibacterial activity and reduced efflux pump recognition [8].

The stereoselective synthesis typically employs azomethine ylide cycloaddition chemistry, where N-benzyl azomethine ylides are generated in situ and react with electron-deficient exocyclic alkenes [2]. This approach allows for the formation of spirocyclic pyrrolidines in two steps from readily available three- to seven-membered-ring alicyclic ketones. The key transformation involves the reaction between an electron-deficient exocyclic alkene and the azomethine ylide, which proceeds with high stereoselectivity under carefully controlled conditions.

Recent advances in stereoselective synthesis have introduced photoredox-catalyzed approaches for spirocyclic pyrrolidine construction [9]. These methods utilize visible light photocatalysis to generate nitrogen-centered radicals, which then undergo cyclization reactions to form β-spirocyclic pyrrolidines. The methodology offers several advantages, including mild reaction conditions, good functional group tolerance, and the ability to construct macrocyclic spirocycles that would be challenging to prepare by conventional methods.

The stereochemical outcome of these reactions is controlled by several factors, including the choice of catalyst, reaction temperature, and the electronic nature of the substrates. Palladium catalysis has been particularly effective in promoting stereoselective spirocyclization reactions [9], while organocatalytic approaches using chiral secondary amines have enabled enantioselective access to spirocyclic frameworks [10].

Industrial-Scale Production Challenges and Optimization

The industrial-scale production of olamufloxacin faces several significant challenges related to synthetic complexity, cost-effectiveness, and regulatory compliance. The multi-step synthetic route required for olamufloxacin production involves numerous intermediate purification steps, each of which must meet stringent pharmaceutical manufacturing standards [11] [12].

One of the primary challenges in industrial production is the efficient formation and purification of the spirocyclic pyrrolidine moiety. The reactions involved in constructing this structural feature often require specialized catalysts and reaction conditions that can be difficult to scale up economically. The use of transition metal catalysts, while effective on laboratory scale, presents challenges in terms of catalyst cost, recovery, and potential metal contamination in the final product [11].

Temperature control represents another critical aspect of industrial production optimization. Many of the key transformations in olamufloxacin synthesis require precise temperature control to achieve optimal yields and stereoselectivity [6]. The Gould-Jacobs cyclization, for example, typically requires temperatures exceeding 250°C, which can lead to product decomposition and formation of undesired side products on industrial scale [4].

Solvent selection and recovery systems play crucial roles in industrial-scale optimization. The synthesis often employs polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which require specialized recovery and recycling systems to ensure economic viability [6]. Environmental considerations have driven the development of greener synthetic approaches, including microwave-assisted synthesis and solvent-free reaction conditions [13].

Quality control challenges in industrial production include the monitoring of impurities and stereochemical purity throughout the synthetic sequence. The presence of related fluoroquinolone impurities, particularly those arising from incomplete cyclization or side reactions, must be carefully controlled to meet regulatory specifications [14]. Advanced analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are essential for ensuring product quality.

Patent Landscape for Synthetic Processes

The patent landscape surrounding olamufloxacin synthetic processes encompasses a complex array of intellectual property considerations, including core synthetic methodologies, intermediate compounds, and process optimization techniques. While the specific patent WO2005066122A2 mentioned in the query actually relates to acyloxyalkyl carbamate prodrug synthesis rather than olamufloxacin specifically [15], the broader patent environment includes numerous relevant filings related to fluoroquinolone synthesis and spirocyclic compound preparation.

Key patent families in this area include methodologies for synthesizing spirocyclic pyrrolidine intermediates, which are crucial components not only of olamufloxacin but also of related fluoroquinolones such as sitafloxacin [16]. These patents typically cover novel synthetic routes, catalyst systems, and purification methods that enable efficient access to these complex molecular architectures.

Process optimization patents represent another significant category within the intellectual property landscape. These filings often focus on improving yields, reducing environmental impact, and enhancing the scalability of synthetic procedures [17]. Patents covering crystallization processes, particularly those related to achieving specific polymorphic forms and hydrate states, are especially important for pharmaceutical manufacturing applications.

The competitive patent environment has driven innovation in alternative synthetic approaches, including green chemistry methodologies and continuous flow synthesis techniques [13]. These approaches often circumvent existing patent protections while offering improved efficiency and environmental compatibility. The development of enzyme-catalyzed transformations and biocatalytic processes represents an emerging area of patent activity in fluoroquinolone synthesis.

International patent considerations play a crucial role in the commercial development of olamufloxacin synthetic processes. Patent filings in major pharmaceutical markets, including the United States, European Union, and Japan, must be carefully coordinated to ensure comprehensive intellectual property protection [18]. The patent landscape continues to evolve as new synthetic methodologies and process improvements are developed, requiring ongoing monitoring and strategic patent filing decisions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

386.17541877 g/mol

Monoisotopic Mass

386.17541877 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LJG8KL1435

Wikipedia

Olamufloxacin

Dates

Last modified: 08-15-2023
1: Sun J, Deguchi Y, Tauchi Y, He Z, Cheng G, Morimoto K. Distribution characteristics of orally administered olamufloxacin, a newly synthesized fluoroquinolone antibacterial, in lung epithelial lining fluid and alveolar macrophage in rats. Eur J Pharm Biopharm. 2006 Oct;64(2):238-45. Epub 2006 Jun 23. PubMed PMID: 16875808.
2: Sun J, Sakai S, Tauchi Y, Deguchi Y, Cheng G, Chen J, Morimoto K. Protonation equilibrium and lipophilicity of olamufloxacin (HSR-903), a newly synthesized fluoroquinolone antibacterial. Eur J Pharm Biopharm. 2003 Sep;56(2):223-9. PubMed PMID: 12957636.
3: Yoshizumi S, Takahashi Y, Murata M, Domon H, Furuya N, Ishii Y, Matsumoto T, Ohno A, Tateda K, Miyazaki S, Yamaguchi K. The in vivo activity of olamufloxacin (HSR-903) in systemic and urinary tract infections in mice. J Antimicrob Chemother. 2001 Jul;48(1):137-40. PubMed PMID: 11418525.
4: Jiraskova N. Olamufloxacin. Hokuriku Seiyaku. Curr Opin Investig Drugs. 2000 Sep;1(1):31-4. Review. PubMed PMID: 11249592.
5: Higa F, Arakaki N, Tateyama M, Koide M, Shinzato T, Kawakami K, Saito A. In vitro and in vivo activity of olamufloxacin (HSR-903) against Legionella spp. J Antimicrob Chemother. 2003 Dec;52(6):920-4. Epub 2003 Nov 12. PubMed PMID: 14613952.
6: Chalyk BA, Butko MV, Yanshyna OO, Gavrilenko KS, Druzhenko TV, Mykhailiuk PK. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry. 2017 Nov 27;23(66):16782-16786. doi: 10.1002/chem.201702362. Epub 2017 Oct 10. PubMed PMID: 28800185.
7: Tamai I, Tsuji A. Transporter-mediated permeation of drugs across the blood-brain barrier. J Pharm Sci. 2000 Nov;89(11):1371-88. Review. PubMed PMID: 11015683.
8: Yoshizumi S, Takahashi Y, Watanabe Y, Okezaki E, Ishii Y, Tateda K. In vitro antibacterial activities of new fluoroquinolones against clinical isolates of haemophilus influenzae with ciprofloxacin-resistance-associated alterations in GyrA and ParC. Chemotherapy. 2004 Dec;50(6):265-75. Epub 2004 Dec 8. PubMed PMID: 15608441.
9: Takahashi Y, Masuda N, Otsuki M, Miki M, Nishino T. In vitro activity of HSR-903, a new quinolone. Antimicrob Agents Chemother. 1997 Jun;41(6):1326-30. PubMed PMID: 9174193; PubMed Central PMCID: PMC163909.
10: Yoshizumi S, Domon H, Miyazaki S, Yamaguchi K. In vivo activity of HSR-903, a new fluoroquinolone, against respiratory pathogens. Antimicrob Agents Chemother. 1998 Apr;42(4):785-8. PubMed PMID: 9559783; PubMed Central PMCID: PMC105542.
11: Frean J, Klugman KP, Arntzen L, Bukofzer S. Susceptibility of Yersinia pestis to novel and conventional antimicrobial agents. J Antimicrob Chemother. 2003 Aug;52(2):294-6. Epub 2003 Jul 15. PubMed PMID: 12865386.
12: Niki Y, Watanabe S, Tamada S, Yoshida K, Miyashita N, Nakajima M, Matsushima T, Sekino H, Matsuoka O. Effect of HSR-903, a new fluoroquinolone, on the concentration of theophylline in serum. Antimicrob Agents Chemother. 1999 Jun;43(6):1494-6. PubMed PMID: 10348779; PubMed Central PMCID: PMC89305.
13: Niki Y, Miyashita N, Kubota Y, Nakajima M, Matsushima T. In vitro and in vivo antichlamydial activities of HSR-903, a new fluoroquinolone antibiotic. Antimicrob Agents Chemother. 1997 Apr;41(4):857-9. PubMed PMID: 9087506; PubMed Central PMCID: PMC163811.
14: Tanaka M, Nakayama H, Haraoka M, Saika T, Kobayashi I, Naito S. Susceptibilities of Neisseria gonorrhoeae isolates containing amino acid substitutions in GyrA, with or without substitutions in ParC, to newer fluoroquinolones and other antibiotics. Antimicrob Agents Chemother. 2000 Jan;44(1):192-5. PubMed PMID: 10602748; PubMed Central PMCID: PMC89653.
15: Murata M, Tamai I, Sai Y, Nagata O, Kato H, Tsuji A. Carrier-mediated lung distribution of HSR-903, a new quinolone antibacterial agent. J Pharmacol Exp Ther. 1999 Apr;289(1):79-84. PubMed PMID: 10086990.
16: Murata M, Tamai I, Sai Y, Nagata O, Kato H, Sugiyama Y, Tsuji A. Hepatobiliary transport kinetics of HSR-903, a new quinolone antibacterial agent. Drug Metab Dispos. 1998 Nov;26(11):1113-9. PubMed PMID: 9806954.
17: Tomioka H, Sato K, Akaki T, Kajitani H, Kawahara S, Sakatani M. Comparative in vitro antimicrobial activities of the newly synthesized quinolone HSR-903, sitafloxacin (DU-6859a), gatifloxacin (AM-1155), and levofloxacin against Mycobacterium tuberculosis and Mycobacterium avium complex. Antimicrob Agents Chemother. 1999 Dec;43(12):3001-4. PubMed PMID: 10582897; PubMed Central PMCID: PMC89602.
18: Murata M, Tamai I, Kato H, Nagata O, Tsuji A. Efflux transport of a new quinolone antibacterial agent, HSR-903, across the blood-brain barrier. J Pharmacol Exp Ther. 1999 Jul;290(1):51-7. PubMed PMID: 10381759.
19: Watanabe A, Tokue Y, Takahashi H, Kikuchi T, Kobayashi T, Gomi K, Fujimura S, Nukiwa T. In vitro activity of HSR-903, a new oral quinolone, against bacteria causing respiratory infections. Antimicrob Agents Chemother. 1999 Jul;43(7):1767-8. PubMed PMID: 10390240; PubMed Central PMCID: PMC89361.
20: Deguchi T, Yasuda M, Ishihara S, Takahashi Y, Okezaki E, Nagata O, Saito I, Kawada Y. In-vitro antimicrobial activity of HSR-903, a new fluoroquinolone, against clinical isolates of Neisseria gonorrhoeae with quinolone resistance-associated alterations in GyrA and ParC. J Antimicrob Chemother. 1997 Sep;40(3):437-9. PubMed PMID: 9338500.

Explore Compound Types